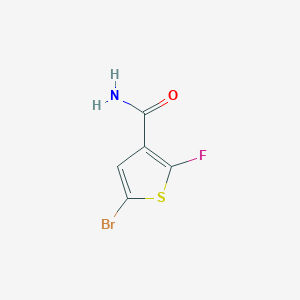

5-Bromo-2-fluorothiophene-3-carboxamide

Beschreibung

General Significance of Thiophene (B33073) Heterocycles in Chemical Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. Its unique electronic properties, arising from the interaction of the sulfur atom's lone pairs with the pi-system of the ring, impart a distinct reactivity profile compared to its carbocyclic analogue, benzene (B151609). This reactivity makes thiophenes versatile building blocks in the synthesis of a wide range of organic molecules. Thiophene derivatives are integral components in pharmaceuticals, agrochemicals, and advanced materials such as organic semiconductors and polymers. Their ability to act as bioisosteres for phenyl groups is a particularly valuable attribute in medicinal chemistry, often leading to enhanced biological activity or improved pharmacokinetic properties.

Importance of Halogenation and Carboxamide Functionalization in Organic Synthesis

The introduction of halogen atoms and carboxamide groups onto organic scaffolds are fundamental strategies in synthetic organic chemistry, each serving distinct and crucial purposes.

Halogenation , the process of introducing one or more halogen atoms into a molecule, is a powerful tool for modulating the electronic and steric properties of a compound. Halogens, being electronegative, can significantly alter the electron density of an aromatic ring, influencing its reactivity in subsequent reactions. Furthermore, halogen atoms, particularly bromine and iodine, are excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Stille, and Heck reactions), providing a gateway to the construction of complex molecular architectures. Fluorine, with its unique properties of high electronegativity and small size, can profoundly impact a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.

The carboxamide functional group (-CONH₂) is a ubiquitous feature in both natural and synthetic compounds, most notably in peptides and proteins. This group is relatively stable and can participate in hydrogen bonding, which is critical for molecular recognition and the formation of defined three-dimensional structures. In medicinal chemistry, the carboxamide linkage is a common motif in drug molecules, contributing to their binding to biological receptors and enzymes. In materials science, the hydrogen-bonding capabilities of carboxamides can be exploited to direct the self-assembly of molecules into ordered supramolecular structures.

Research Rationale for 5-Bromo-2-fluorothiophene-3-carboxamide within the Context of Advanced Organic Materials and Methodologies

The specific substitution pattern of this compound suggests a molecule designed for specific synthetic purposes, likely as an intermediate in the creation of more complex structures for advanced materials or as a scaffold in the development of novel synthetic methodologies.

The rationale for investigating this compound can be broken down by its key structural features:

Thiophene Core: Provides a stable, aromatic platform that is amenable to further functionalization.

5-Bromo Substituent: This bromine atom is strategically positioned for participation in cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at this position. This is a common strategy for extending the conjugation of the pi-system in the development of organic electronic materials.

2-Fluoro Substituent: The presence of a fluorine atom at the 2-position is expected to significantly influence the electronic properties of the thiophene ring. Its strong electron-withdrawing nature would lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), a desirable characteristic for certain organic electronic applications. Additionally, the fluorine atom can modulate the reactivity of the adjacent carboxamide group and the thiophene ring itself.

3-Carboxamide Group: This functional group provides a site for further chemical modification. The amide protons are available for hydrogen bonding, which could be utilized to control the solid-state packing of the molecule, a critical factor in the performance of organic semiconductors. The carboxamide could also be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.

Interactive Data Table: Properties of Related Thiophene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Thiophene | C₄H₄S | 84.14 | The parent heterocyclic compound. |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | A common building block for cross-coupling reactions. |

| 2-Fluorothiophene (B33856) | C₄H₃FS | 102.13 | A thiophene with a strongly electron-withdrawing substituent. |

| Thiophene-3-carboxamide | C₅H₅NOS | 127.16 | A thiophene bearing a carboxamide group. |

| 5-Bromothiophene-2-carboxylic acid | C₅H₃BrO₂S | 207.05 | A precursor for the synthesis of 5-bromothiophene amides and esters. |

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H3BrFNOS |

|---|---|

Molekulargewicht |

224.05 g/mol |

IUPAC-Name |

5-bromo-2-fluorothiophene-3-carboxamide |

InChI |

InChI=1S/C5H3BrFNOS/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H2,8,9) |

InChI-Schlüssel |

HNMQMEUBIPTIGY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(SC(=C1C(=O)N)F)Br |

Herkunft des Produkts |

United States |

Review of Established Synthetic Methodologies for Halogenated Thiophenes and Thiophene Carboxamides

Overview of Bromination Reactions on Thiophene (B33073) Scaffolds

The bromination of thiophene is a fundamental electrophilic aromatic substitution reaction. Due to the electron-rich nature of the thiophene ring, it is significantly more reactive than benzene (B151609), with halogenation occurring readily, even at low temperatures. iust.ac.ir The α-positions (C2 and C5) are the most reactive sites for electrophilic attack. pharmaguideline.com

Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of reagent and reaction conditions allows for control over the degree of bromination.

Mono-bromination : Careful control of stoichiometry and temperature is necessary to achieve mono-substitution, typically yielding 2-bromothiophene. iust.ac.ir

Di-bromination : Using excess bromine or NBS often leads to the formation of 2,5-dibromothiophene. researchgate.net

Regioselectivity : When a substituent is already present on the ring, it directs the position of subsequent brominations. For instance, an electron-withdrawing group at the 2-position may direct bromination to the 4 or 5-position, while an activating group will influence the substitution pattern based on its electronic and steric properties.

Computational studies using Density Functional Theory (DFT) on the bromination of thiophenes with NBS suggest that the reaction proceeds favorably through the formation of a bromonium ion intermediate. researchgate.net

| Reagent | Typical Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Br₂ in Acetic Acid | Room Temperature | 2-Bromothiophene, 2,5-Dibromothiophene | studysmarter.co.uk |

| N-Bromosuccinimide (NBS) | CCl₄ or CHCl₃, Radical Initiator (e.g., AIBN) | Regioselective bromination, often at the most reactive position | researchgate.netwikipedia.org |

| Br₂ in 48% HBr | -25°C to 75°C | Mono-, di-, or tri-brominated thiophenes depending on temperature and equivalents | iust.ac.ir |

Strategies for Introducing Fluorine Atoms into Thiophene Rings

Introducing fluorine into a thiophene ring is more challenging than bromination due to the high reactivity of fluorinating agents and the potential for ring decomposition. thieme-connect.com Several strategies have been developed to achieve this transformation.

Direct Fluorination : The reaction of thiophene with elemental fluorine (F₂) is generally not selective and can lead to a mixture of products and decomposition. For example, reacting thiophene with 5% F₂ in helium results in a mixture of 2-fluorothiophene (B33856) and 3-fluorothiophene. thieme-connect.com

Metallation-Fluorination : A more controlled approach involves the metallation of the thiophene ring, typically through lithiation, followed by quenching with an electrophilic fluorinating reagent. Thiophene can be deprotonated at the C2 position using bases like n-butyllithium (n-BuLi) or lithium magnesates. reddit.comorganic-chemistry.org The resulting organolithium species can then react with reagents such as N-fluorodibenzenesulfonimide or Selectfluor™ to introduce a fluorine atom. This method offers better regioselectivity but requires compatibility of other functional groups with the strong base. thieme-connect.com

Nucleophilic Aromatic Substitution (SNAr) : In cases where the thiophene ring is substituted with strong electron-withdrawing groups and a good leaving group (like bromine or iodine), a fluorine atom can be introduced via nucleophilic substitution using a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). thieme-connect.deacsgcipr.org The efficiency of this reaction is often enhanced by the use of crown ethers or in polar aprotic solvents. nih.gov

Schiemann Reaction : This classical method involves the thermal decomposition of a diazonium tetrafluoroborate salt. For thiophenes, this involves converting an aminothiophene to its diazonium salt, which then decomposes to yield the corresponding fluorothiophene. This method has been successfully used to synthesize methyl 3-fluorothiophene-2-carboxylate. thieme-connect.de

Classical and Modern Approaches for Carboxamide Formation

The formation of an amide bond is one of the most fundamental reactions in organic synthesis. The synthesis of a thiophene carboxamide from a thiophenecarboxylic acid and an amine can be achieved through several methods.

Classical Coupling Reagents : The most common approach involves activating the carboxylic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine to form the amide.

Acid Halide Method : The carboxylic acid can be converted to a more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting thiophene acyl chloride then reacts readily with an amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. khanacademy.org

Modern Catalytic Methods : Newer methods focus on direct amidation without the need for stoichiometric activating agents. Boronic acid-based catalysts, for example, have been shown to be highly active for direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org Another modern approach involves the catalyst-free reaction between thiocarboxylic acids and amines, where the thiocarboxylic acid is oxidized in situ to a disulfide intermediate which then reacts with the amine. nih.gov

| Method | Activating Agent/Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimide Coupling | EDC, DCC | Mild conditions, good functional group tolerance | Stoichiometric byproducts can be difficult to remove |

| Acid Chloride Formation | SOCl₂, (COCl)₂ | High reactivity, drives reaction to completion | Harsh reagents, limited functional group tolerance |

| Catalytic Amidation | Boronic acids, etc. | High atom economy, milder conditions | Catalyst may be expensive or sensitive |

Palladium-Catalyzed Cross-Coupling Reactions in Thiophene Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex aryl and heteroaryl structures. Halogenated thiophenes are excellent substrates for these reactions.

Suzuki-Miyaura Coupling : This is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound (like a boronic acid) with an organohalide (like a bromothiophene) in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is known for its mild conditions and high tolerance of various functional groups. nih.govnih.gov It is a key method for creating C-C bonds between the thiophene ring and other aryl or alkyl groups.

Stille Coupling : This reaction couples an organohalide with an organotin compound, catalyzed by palladium. It has been used in the polymerization of fluorinated thiophene monomers. rsc.org

Negishi Coupling : Involving the reaction of an organohalide with an organozinc reagent, this method is also effective for creating C-C bonds and is noted for its high reactivity.

Hiyama Coupling : This reaction utilizes organosilicon compounds and is activated by a fluoride source.

Thioetherification : Palladium catalysts can also be used to form C-S bonds, coupling aryl halides with thiols. This is particularly useful for synthesizing more complex sulfur-containing heterocycles. nih.gov

The choice of catalyst, specifically the ligand coordinated to the palladium center, is crucial for the success of these reactions, influencing reaction rates, yields, and functional group compatibility.

Comparative Analysis of Regioselectivity and Functional Group Tolerance in Related Systems

The success of a synthetic route to a complex molecule like 5-Bromo-2-fluorothiophene-3-carboxamide hinges on the regioselectivity of its reactions and the tolerance of various functional groups.

Regioselectivity in Halogenation : The inherent electronic properties of the thiophene ring dictate that electrophilic substitution occurs preferentially at the α-positions (C2/C5). When one α-position is blocked, the other is the next most reactive site. Directing groups play a crucial role; for example, a directing metalating group (DMG) like a carboxamide can direct lithiation (and subsequent functionalization) to the ortho position. uwindsor.casemanticscholar.org In the case of 2-substituted thiophenes, lithiation or halogenation often occurs at the C5 position. organic-chemistry.org

Functional Group Tolerance : This is a critical consideration in multi-step syntheses.

Palladium-catalyzed couplings , particularly the Suzuki-Miyaura reaction, are renowned for their excellent functional group tolerance, accommodating esters, amides, nitriles, and ketones. nih.govuwindsor.ca

Organometallic reactions , such as those involving Grignard or organolithium reagents, have lower functional group tolerance. Acidic protons (e.g., in carboxylic acids, amides) and electrophilic groups (e.g., esters, ketones) are generally incompatible and may require protection. uwindsor.ca

Bromination with NBS is generally compatible with many functional groups, though it can react with alkenes under certain conditions. wikipedia.org

Amide formation using modern coupling reagents is typically tolerant of a wide array of functionalities. However, highly reactive conditions like conversion to acid chlorides can be less forgiving. nih.gov

Synthetic Pathways to 5 Bromo 2 Fluorothiophene 3 Carboxamide

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-Bromo-2-fluorothiophene-3-carboxamide suggests several possible disconnections to identify potential starting materials. The most logical approach involves disconnecting the amide bond, leading to 5-bromo-2-fluorothiophene-3-carboxylic acid. This intermediate can be further disconnected by considering the introduction of the bromo and fluoro substituents, as well as the carboxyl group, onto the thiophene (B33073) ring.

Two primary retrosynthetic strategies can be envisioned:

Strategy A: Late-stage Bromination. This approach involves the initial synthesis of 2-fluorothiophene-3-carboxamide (B11715480), followed by a regioselective bromination at the 5-position. This strategy relies on the directing effects of the existing substituents to achieve the desired regiochemistry.

Strategy B: Early Introduction of Halogens. This strategy begins with a dihalogenated thiophene precursor, such as 2,5-dibromothiophene. Sequential functionalization would then introduce the carboxyl group at the 3-position and replace one of the bromine atoms with fluorine.

Proposed Synthetic Routes and Precursor Derivatization

Based on the retrosynthetic analysis, several synthetic routes can be proposed. These routes involve either sequential installation of the functional groups or a convergent approach where pre-functionalized fragments are combined.

Sequential Halogenation and Amidation Approaches

A common and often practical approach involves the stepwise functionalization of a simpler thiophene precursor.

Route 1: Based on 2-Fluorothiophene (B33856)

Carboxylation of 2-Fluorothiophene: The synthesis could commence with the ortho-lithiation of 2-fluorothiophene using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group at the 3-position, yielding 2-fluorothiophene-3-carboxylic acid.

Bromination: The subsequent step would involve the regioselective bromination of 2-fluorothiophene-3-carboxylic acid at the 5-position. The fluorine at the 2-position and the carboxylic acid at the 3-position are expected to direct the incoming electrophile to the vacant 5-position.

Amidation: The final step is the conversion of the carboxylic acid group of 5-bromo-2-fluorothiophene-3-carboxylic acid into the corresponding carboxamide. This can be achieved using standard peptide coupling reagents.

Route 2: Starting from Thiophene-3-carboxamide

Fluorination: The synthesis could begin with 3-thiophenecarboxamide. Direct fluorination at the 2-position would be the initial step.

Bromination: Following fluorination, regioselective bromination at the 5-position would be carried out.

Challenges: This route may present challenges in controlling the regioselectivity of both the fluorination and bromination steps, potentially leading to a mixture of isomers.

Convergent Synthesis Strategies

A potential convergent approach could involve the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes. researchgate.netorganic-chemistry.orgumich.eduwikipedia.org Subsequent modifications of the resulting aminothiophene could lead to the desired product. However, the introduction of the 2-fluoro substituent via this method is not straightforward.

A more plausible convergent strategy would involve the coupling of a pre-functionalized thiophene ring. For instance, a Suzuki or Stille coupling could be employed to introduce a suitable precursor for the carboxamide group at the 3-position of a 5-bromo-2-fluorothiophene intermediate.

Reaction Condition Optimization for High Yield and Selectivity

The efficiency of the proposed synthetic routes is highly dependent on the optimization of reaction conditions for each step.

Catalyst Loading and Ligand Effects

For steps involving transition metal catalysis, such as potential cross-coupling reactions, the choice of catalyst and ligand is crucial.

| Reaction Step | Catalyst System | Ligand | Key Considerations |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Triphenylphosphine, Buchwald-type ligands | Ligand choice can significantly impact yield and selectivity by influencing the rates of oxidative addition and reductive elimination. |

| Amidation | HATU, HOBt, EDCI | - | These are coupling agents rather than catalysts, but their choice affects reaction time and yield. |

Solvent Systems and Temperature Profiles

The selection of an appropriate solvent and temperature profile is critical for controlling reaction rates and minimizing side reactions.

| Reaction Step | Solvent | Temperature | Key Considerations |

| Lithiation | Anhydrous THF, Diethyl ether | -78 °C to 0 °C | Low temperatures are essential to prevent decomposition of the organolithium intermediate. |

| Bromination | Acetic acid, Dichloromethane | 0 °C to room temperature | The choice of solvent can influence the reactivity of the brominating agent and the solubility of the substrate. |

| Amidation | DMF, Dichloromethane | Room temperature | The solvent must be inert to the coupling reagents and facilitate the dissolution of both the carboxylic acid and the amine. |

Detailed Research Findings:

The successful synthesis of this compound will likely rely on a carefully executed sequential functionalization strategy, with meticulous optimization of each reaction step to maximize yield and ensure the desired regioselectivity.

Purification Methodologies

The purification of this compound and its synthetic intermediates is crucial to ensure the removal of unreacted starting materials, reagents, and byproducts. Standard laboratory and industrial purification techniques are applicable.

For the intermediate 5-Bromo-2-fluorothiophene:

Distillation: If the intermediate is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be an effective method for purification.

Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) would be appropriate.

For the intermediate 5-Bromo-2-fluorothiophene-3-carboxylic acid:

Acid-Base Extraction: The acidic nature of the carboxylic acid allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then separated, acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.

Recrystallization: The solid carboxylic acid can be further purified by recrystallization from a suitable solvent or solvent mixture.

For the final product this compound:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and would be determined experimentally to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel with a moderately polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can be employed.

The purity of the final compound would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Scalability and Industrial Synthesis Considerations

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Route Selection: The chosen synthetic route must be robust, reproducible, and utilize readily available and cost-effective starting materials and reagents. The potential for hazardous byproducts and waste generation must also be minimized.

Process Optimization: Each step of the synthesis would need to be optimized for large-scale production. This includes:

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize side reactions.

Solvent Selection: Choosing solvents that are effective, safe to handle on a large scale, and can be recycled.

Work-up and Isolation: Developing efficient and scalable procedures for product isolation and purification that avoid chromatography where possible, as it is often not practical for large quantities. Crystallization and distillation are preferred methods.

Safety and Environmental Considerations:

Hazardous Reagents: The use of hazardous reagents such as n-butyllithium (pyrophoric) and thionyl chloride (corrosive and releases toxic gases upon reaction with water) requires specialized handling procedures and equipment in an industrial setting. Alternative, safer reagents would be explored if possible.

Exothermic Reactions: The lithiation and amidation steps can be highly exothermic. Proper heat management through controlled addition of reagents and efficient cooling systems is critical to prevent runaway reactions.

Waste Management: A comprehensive waste management plan must be in place to handle and dispose of chemical waste in an environmentally responsible manner.

Equipment: The synthesis would require specialized industrial equipment, including large-scale reactors, distillation units, filtration systems, and drying ovens, all constructed from materials compatible with the reaction conditions and reagents.

The following table highlights some of the key considerations for scaling up the proposed synthesis:

| Synthetic Step | Key Scalability Considerations |

| Bromination | Management of corrosive and potentially hazardous bromine or NBS. Efficient mixing to ensure uniform reaction. |

| Carboxylation | Handling of pyrophoric n-butyllithium at cryogenic temperatures. Safe handling and quenching of the organolithium intermediate. Efficient introduction of gaseous or solid CO₂. |

| Amidation | Safe handling of corrosive and toxic thionyl chloride or oxalyl chloride. Control of exothermic reaction with ammonia. Management of HCl gas byproduct. |

| Purification | Development of scalable non-chromatographic purification methods like recrystallization or distillation. |

Comprehensive Characterization Techniques for 5 Bromo 2 Fluorothiophene 3 Carboxamide

Advanced Spectroscopic Analysis

Advanced spectroscopic techniques are indispensable for the detailed molecular characterization of 5-Bromo-2-fluorothiophene-3-carboxamide. These methods provide critical information regarding the compound's atomic composition, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is utilized for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number and chemical environment of hydrogen atoms in a molecule. In this compound, the spectrum would be expected to show distinct signals for the aromatic proton on the thiophene (B33073) ring and the protons of the carboxamide group. The chemical shift (δ) of the thiophene proton is influenced by the electron-withdrawing effects of the adjacent bromine, fluorine, and carboxamide substituents. The amide protons typically appear as a broad signal, and its chemical shift can be solvent-dependent.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the thiophene ring are significantly affected by the attached halogen and amide functional groups. For instance, the carbon atom bonded to the fluorine atom (C-2) would exhibit a large coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of fluorinated organic compounds. Similarly, the carbon atom attached to the bromine (C-5) and the carboxamide group (C-3), as well as the carbonyl carbon of the amide, would have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: The following data is predictive and based on the analysis of similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.5 - 8.0 | - |

| NH₂ | 5.5 - 7.5 (broad) | - |

| C2 | - | 150 - 160 (d, ¹JC-F) |

| C3 | - | 120 - 130 |

| C4 | - | 115 - 125 |

| C5 | - | 105 - 115 |

| C=O | - | 160 - 170 |

d = doublet

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to probe the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, corresponding to the fluorine atom at the C-2 position of the thiophene ring. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and the adjacent aromatic proton (H-4) would result in a doublet, providing further confirmation of their spatial relationship.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other. In this case, it would primarily be used to confirm the absence of proton-proton coupling for the single aromatic proton, H-4.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would definitively link the signal of the aromatic proton (H-4) to its corresponding carbon atom (C-4) in the thiophene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₅H₃BrFNOS), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. The experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₅H₃⁷⁹BrFNOS]⁺ | 223.9157 |

| [C₅H₃⁸¹BrFNOS]⁺ | 225.9137 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide carbonyl group would be observed as a strong absorption band around 1680-1640 cm⁻¹. Additionally, C-H stretching of the aromatic ring, C-F stretching, and C-Br stretching vibrations would be present at their characteristic frequencies, further confirming the presence of these functional groups within the molecular structure.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

| Amide (N-H) | Stretch | 3400 - 3200 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Carbonyl (C=O) | Stretch | 1680 - 1640 |

| Amide (N-H) | Bend | 1640 - 1550 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| C-F | Stretch | 1100 - 1000 |

| C-Br | Stretch | 700 - 500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that utilizes the diffraction of X-rays by the ordered array of atoms in a crystalline solid to determine the precise arrangement of those atoms. This method is indispensable for obtaining unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsion angles.

The foundation of a successful X-ray crystallographic analysis is the availability of a high-quality single crystal. The growth of such crystals can be a meticulous and often challenging process. For a compound like this compound, several common techniques would be explored:

Slow Evaporation: This is the most frequently used method, where the compound is dissolved in a suitable solvent or a mixture of solvents to near saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The choice of solvent is critical and is often determined empirically. Solvents such as ethanol, methanol, acetone, ethyl acetate (B1210297), and dichloromethane, or mixtures thereof, would be primary candidates.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solution, reducing the solubility of the compound and inducing crystallization. Common solvent/anti-solvent pairs include chloroform/hexane and methanol/diethyl ether.

Cooling Crystallization: A saturated or nearly saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and promotes the growth of crystals. The rate of cooling is a crucial parameter that influences the quality of the resulting crystals.

The ideal crystal for single-crystal X-ray diffraction is typically well-formed with smooth faces and is free of cracks or other defects. The size is less critical with modern diffractometers, but crystals are generally in the range of 0.1 to 0.5 mm in each dimension.

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected. The positions and intensities of the diffracted X-ray beams are used to determine the unit cell parameters and the space group of the crystal.

The crystallographic data that would be determined for this compound would include:

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (Dx) | The density of the crystal calculated from the molecular weight and the unit cell volume. |

| Radiation | The type of X-ray radiation used, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å). |

| Temperature (T) | The temperature at which the data was collected, often at low temperatures (e.g., 100 K or 150 K) to reduce thermal motion of the atoms. |

| R-factor (R1) and wR2 | These are indicators of the quality of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better refinement. |

After data collection, the phase problem is solved to obtain an initial electron density map. From this map, the positions of the atoms in the molecule can be determined. The structural model is then refined by adjusting the atomic positions and thermal parameters to achieve the best fit with the experimental data.

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound. For this compound, several types of intermolecular interactions would be anticipated:

Hydrogen Bonding: The carboxamide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This functionality would likely lead to the formation of strong N-H···O hydrogen bonds, which could organize the molecules into chains, dimers, or more complex networks.

Halogen Bonding: The bromine atom on the thiophene ring is a potential halogen bond donor. It could interact with electronegative atoms such as the oxygen of the carboxamide group or the fluorine atom of a neighboring molecule (Br···O or Br···F interactions).

Other Weak Interactions: Other weaker interactions, such as C-H···O, C-H···F, and C-H···π interactions, would also be analyzed to provide a complete picture of the crystal packing.

These interactions would be identified and characterized by examining the short contact distances and angles between atoms of neighboring molecules in the crystal structure. Computational tools, such as Hirshfeld surface analysis, can be employed to visualize and quantify these intermolecular contacts.

Investigation of Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Fluorothiophene 3 Carboxamide

Electrophilic Aromatic Substitution (EAS) Reactivity Studies

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene (B33073). However, the reactivity of the thiophene ring in 5-Bromo-2-fluorothiophene-3-carboxamide towards electrophiles is expected to be significantly diminished. This is due to the cumulative electron-withdrawing effects of the three substituents attached to the ring.

Halogens (Br and F): Both bromine and fluorine are deactivating groups due to their inductive electron-withdrawal (-I effect), which reduces the electron density of the thiophene ring, making it less nucleophilic and thus less reactive towards electrophiles. While they are typically ortho, para-directing in activated systems, their primary role here is deactivation.

Carboxamide (-CONH2): The carboxamide group is a strong deactivating group due to both its inductive effect and its resonance electron-withdrawing effect (-M effect). It strongly reduces the electron density of the aromatic system.

Due to the profound deactivation of the ring, EAS reactions on this compound are predicted to be challenging, requiring harsh reaction conditions (e.g., strong Lewis acids, high temperatures) and likely resulting in low yields. Data on electrophilic substitution of similarly deactivated thiophenes supports this prediction. researchgate.net For instance, the bromination of thiophene-2-carbaldehyde (B41791) requires a catalyst, and the presence of additional deactivating groups would further hinder the reaction. researchgate.net

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | C2 | Electron-withdrawing | Electron-donating (weak) | Deactivating | Ortho, Para (directs to C4) |

| -CONH₂ | C3 | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta (directs to C5) |

| -Br | C5 | Electron-withdrawing | Electron-donating (weak) | Deactivating | Ortho, Para (directs to C4) |

Given the combined deactivating strength, forcing electrophilic substitution at the C4 position would likely require potent electrophiles and conditions that may risk decomposition of the starting material.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, particularly due to the presence of good leaving groups (halogens) on an electron-deficient ring. Thiophene derivatives are generally more reactive in SNAr reactions than their benzene (B151609) analogues. uoanbar.edu.iq

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org

In this compound, the carboxamide group is a potent DMG. nih.govuwindsor.ca It can effectively direct a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the only available ortho position at C4. The reaction proceeds through the formation of a transient lithiated species, which can then be trapped by a wide variety of electrophiles to introduce new functional groups with high regioselectivity. wikipedia.orguwindsor.ca

The general sequence is as follows:

Coordination of the organolithium base to the carboxamide group.

Regioselective deprotonation at the C4 position to form a thiophenyllithium intermediate.

Reaction with an electrophile (E+) to yield the C4-substituted product.

This methodology provides a reliable route to 4-substituted-5-bromo-2-fluorothiophene-3-carboxamides, a class of compounds difficult to access through other means.

| Electrophile | Reagent Example | Introduced Functional Group |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compound | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Borate (B1201080) Ester | Trimethyl borate (B(OCH₃)₃) | Boronic acid (-B(OH)₂) |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

The electron-deficient nature of the thiophene ring, enhanced by the carboxamide group, makes the molecule susceptible to SNAr by an addition-elimination mechanism. Both the fluorine at C2 and the bromine at C5 can potentially act as leaving groups.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is key to the reaction's feasibility. The relative leaving group ability often follows the order F > Cl > Br > I, which is inverse to their order in SN1/SN2 reactions. This is because the highly electronegative fluorine atom strongly stabilizes the transition state leading to the Meisenheimer complex.

Therefore, it is predicted that nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the fluoride (B91410) ion. Studies on related nitrothiophenes confirm that the thiophene ring is highly activated towards nucleophilic substitution. researchgate.net

| Position of Attack | Leaving Group | Activating Groups | Predicted Reactivity | Potential Nucleophiles |

| C2 | Fluoride (F⁻) | -CONH₂ (ortho), -Br (para) | Favored | Sodium methoxide (B1231860) (NaOMe), Pyrrolidine, Sodium azide (B81097) (NaN₃) |

| C5 | Bromide (Br⁻) | -F (para), -CONH₂ (meta) | Disfavored | Stronger nucleophiles, higher temperatures |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The differential reactivity of the C-Br and C-F bonds in this compound allows for selective and sequential functionalization.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a highly versatile and widely used transformation. mdpi.com There is a significant difference in reactivity between aryl bromides and aryl fluorides in standard palladium-catalyzed cross-coupling reactions. The C-Br bond undergoes oxidative addition to Pd(0) much more readily than the highly stable C-F bond.

Consequently, this compound is expected to undergo highly regioselective Suzuki-Miyaura coupling at the C5 position, leaving the C-F bond intact. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the bromine position. Numerous studies have demonstrated the successful Suzuki coupling of 5-bromothiophene derivatives under standard conditions. nih.govresearchgate.net

| Boronic Acid/Ester | Catalyst | Base | Solvent | Typical Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Good | mdpi.com |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Good to Excellent | N/A |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | DMF | Good | N/A |

The functionalization of the C-F bond via cross-coupling is significantly more challenging due to its high bond dissociation energy (approx. 125 kcal/mol). However, major advances in catalysis have enabled the activation of C-F bonds, although it often requires specialized conditions. rsc.orgmdpi.com

Cross-coupling at the C2-F position of this compound would likely only be feasible after the more reactive C-Br bond has been functionalized. The reaction would necessitate catalyst systems specifically designed for C-F activation, which often involve:

Nickel catalysts with N-heterocyclic carbene (NHC) ligands.

Palladium complexes with specialized phosphine (B1218219) ligands that are highly electron-rich and sterically bulky.

Rhodium-based systems that can operate via different mechanisms. nih.govrsc.org

These reactions are at the forefront of catalytic research and demonstrate the potential for exhaustive functionalization of the thiophene core, although they would require significant optimization for this specific substrate. researchgate.net

| Metal | Ligand | Coupling Partner Type | General Conditions |

| Nickel | N-Heterocyclic Carbenes (e.g., SIPr) | Grignard Reagents, Boronic Esters | Anhydrous, inert atmosphere, elevated temperatures |

| Palladium | Buchwald-type phosphines (e.g., RuPhos) | Boronic Acids/Esters | Strong base (e.g., NaOtBu), high temperatures |

| Rhodium | Phosphine ligands (e.g., PEt₃) | Organozinc reagents (Negishi-type) | Room temperature, specific substrates |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The bromine atom at the C5 position of the thiophene ring in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a prominent method for achieving such transformations, allowing for the coupling of aryl or heteroaryl halides with a wide range of primary and secondary amines. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from similar bromothiophene and other aryl bromide systems.

This reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent. The choice of these components is crucial for achieving high yields and depends on the nature of the amine coupling partner. nih.govresearchgate.net For instance, the coupling of aryl bromides with aromatic and heterocyclic amines often utilizes palladium precatalysts in combination with specialized phosphine ligands like XPhos or t-BuXPhos. nih.gov Strong bases such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly employed to facilitate the catalytic cycle. researchgate.netnih.gov

The general transformation can be represented as follows:

This compound + R¹R²NH → 5-(R¹R²N)-2-fluorothiophene-3-carboxamide

The reaction would proceed by the oxidative addition of the palladium(0) catalyst to the C-Br bond of the thiophene ring, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-substituted product and regenerate the catalyst. Challenges in the C-N cross-coupling of substrates with proximal amino groups can sometimes arise due to potential chelation of the palladium catalyst, which might hinder the reaction. nih.gov However, the development of sophisticated ligand systems has largely overcome these issues, enabling efficient coupling for a diverse array of substrates. nih.gov

| Component | Examples | General Role |

|---|---|---|

| Palladium Source | Pd(OAc)₂, [Pd(allyl)Cl]₂, Pd₂(dba)₃ | Catalyst precursor |

| Phosphine Ligand | XPhos, t-BuXPhos, Xantphos, BINAP | Stabilizes the palladium center and facilitates catalytic cycle steps |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu, LiHMDS | Deprotonates the amine coupling partner |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction |

| Amine Substrate | Primary amines (e.g., butylamine), Secondary amines (e.g., morpholine), Arylamines (e.g., aniline) | Forms the new C-N bond |

Reactions Involving the Carboxamide Functional Group

The carboxamide moiety (-CONH₂) of this compound is a key functional group that can undergo a variety of chemical transformations, providing pathways to other important classes of compounds such as carboxylic acids, esters, and amines.

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-fluorothiophene-3-carboxylic acid, under either acidic or basic conditions. This reaction involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the carbonyl carbon of the amide.

Once hydrolyzed, the resulting 5-bromo-2-fluorothiophene-3-carboxylic acid can be converted into a variety of esters through esterification. Standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed. Alternatively, the carboxylic acid can be activated, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol. mdpi.com The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC·HCl) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is another effective method for forming esters from carboxylic acids and alcohols. jst.go.jp

| Method | Reagents | Description |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Direct, equilibrium-driven reaction between a carboxylic acid and an alcohol. |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | The carboxylic acid is converted to a more reactive acyl chloride intermediate before reaction with the alcohol. mdpi.com |

| Carbodiimide Coupling | Alcohol, EDC·HCl, DMAP | A mild method that uses a coupling agent to facilitate the formation of the ester bond. jst.go.jp |

The carboxamide functional group is readily reducible to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.org The reaction converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂), yielding (5-bromo-2-fluorothiophen-3-yl)methanamine.

The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine product. This synthetic route is a fundamental method for preparing amines from carboxylic acid derivatives and is valued for its efficiency. libretexts.org It is important to consider that powerful reducing agents like LiAlH₄ can sometimes react with other functional groups in the molecule, though the aryl bromide and fluoride are generally stable under these conditions.

| Transformation | Reagents | Product |

|---|---|---|

| This compound → (5-Bromo-2-fluorothiophen-3-yl)methanamine | 1. LiAlH₄ in THF/Ether 2. H₂O workup | Primary amine |

The nitrogen atom of the primary carboxamide in this compound can be functionalized through alkylation or acylation reactions. These reactions typically require the initial deprotonation of the amide N-H bond with a suitable base to form a more nucleophilic amide anion.

For N-alkylation, a base such as lithium hydride (LiH) can be used to deprotonate the amide, followed by the addition of an alkylating agent like an alkyl bromide or iodide. nih.govnih.gov This process results in the formation of a secondary (N-alkyl) or tertiary (N,N-dialkyl) carboxamide, depending on the reaction conditions and stoichiometry. For instance, reacting 5-bromothiophene-2-sulfonamide, a related compound, with various alkyl bromides in the presence of LiH successfully yields N-alkylated products. nih.govnih.gov

N-acylation can be achieved in a similar manner, where the amide anion reacts with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). This reaction yields an N-acylcarboxamide, also known as an imide. Such transformations are useful for introducing further complexity into the molecule. For example, the synthesis of 2-acetamido-3-arylsulfonyl-5-nitrothiophenes demonstrates the acylation of an amino group on a thiophene ring, a reaction analogous to the N-acylation of a primary amide. nih.gov

| Reaction Type | Base | Electrophile (Example) | Product Type |

|---|---|---|---|

| N-Alkylation | NaH, LiH, K₂CO₃ | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | N-Alkyl carboxamide |

| N-Acylation | Pyridine, Et₃N, NaH | Acyl chloride (e.g., CH₃COCl) Acid anhydride (e.g., (CH₃CO)₂O) | N-Acyl carboxamide (Imide) |

Computational and Theoretical Studies of 5 Bromo 2 Fluorothiophene 3 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a important method in computational chemistry for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of moderate size like 5-Bromo-2-fluorothiophene-3-carboxamide. DFT calculations have been successfully applied to various substituted thiophenes to understand their structural and electronic characteristics. nih.govscispace.com

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through an optimization process where the total energy of the molecule is minimized with respect to all atomic coordinates. For substituted thiophenes, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to accurately predict geometric parameters. scispace.com

The optimized structure of this compound would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the thiophene (B33073) ring maintains its planarity, a characteristic feature of aromatic systems. wikipedia.org The substituents—bromo, fluoro, and carboxamide groups—will have specific orientations relative to the ring that are energetically most favorable. These orientations are influenced by a combination of steric and electronic effects, such as intramolecular hydrogen bonding or electrostatic interactions.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on typical values for similar structures. Actual values would be obtained from specific DFT calculations.

| Parameter | Predicted Value |

|---|---|

| C2-S1 Bond Length (Å) | 1.72 |

| C5-S1 Bond Length (Å) | 1.71 |

| C2-C3 Bond Length (Å) | 1.38 |

| C3-C4 Bond Length (Å) | 1.43 |

| C4-C5 Bond Length (Å) | 1.37 |

| C5-Br Bond Length (Å) | 1.88 |

| C2-F Bond Length (Å) | 1.35 |

| C3-C(O) Bond Angle (°) | 125 |

| S1-C2-F Bond Angle (°) | 118 |

| S1-C5-Br Bond Angle (°) | 119 |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies. Furthermore, this analysis provides theoretical vibrational spectra (infrared and Raman), which can be compared with experimental data to validate the computational model. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds. For a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, DFT calculations have been used to determine vibrational frequencies. scispace.com

Key vibrational modes for this compound would include the C=O stretching of the carboxamide group, N-H stretching and bending, C-Br and C-F stretching, and various vibrations of the thiophene ring. The calculated frequencies and their corresponding assignments provide a detailed picture of the molecule's dynamic behavior.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic transitions. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals dictate how a molecule interacts with other species.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring and the bromine atom, which has lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the carboxamide group and the thiophene ring, particularly influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atom.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) Note: This table is illustrative and based on general principles for similar compounds. Actual values would be obtained from specific quantum chemical calculations.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

The distribution of the HOMO and LUMO provides valuable clues about the molecule's reactivity. Electrophilic attack is likely to occur at sites where the HOMO density is highest, while nucleophilic attack will be favored at locations with high LUMO density. For instance, the high HOMO density on the thiophene ring suggests its susceptibility to electrophilic substitution.

The HOMO-LUMO gap is also directly related to the electronic absorption spectrum of the molecule. The energy of the lowest-energy electronic transition can be approximated by the HOMO-LUMO gap. A smaller gap corresponds to absorption at a longer wavelength (lower energy). Therefore, DFT calculations of the FMOs can help in interpreting and predicting the UV-Vis absorption characteristics of this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions. The MEP is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the carbonyl group and potentially near the fluorine atom, due to their high electronegativity. The hydrogen atoms of the amide group would exhibit a positive potential (blue), making them potential hydrogen bond donors. The thiophene ring would likely show a region of intermediate to slightly negative potential, consistent with its aromatic character. The MEP map provides a comprehensive picture of the charge distribution and is invaluable for predicting how the molecule will interact with other molecules, such as receptors or solvents. Studies on similar thiophene derivatives have utilized MEP maps to analyze chemical reactive sites.

Identification of Electrostatic Minima and Maxima

The Molecular Electrostatic Potential (MEP) is a valuable concept used to visualize the charge distribution of a molecule and to predict how it will interact with other chemical species. The MEP is mapped onto the electron density surface, where different colors represent different potential values. Regions of negative electrostatic potential (electrostatic minima), typically colored in shades of red, indicate areas rich in electrons and are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (electrostatic maxima), shown in shades of blue, are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP surface is significantly influenced by the various substituents on the thiophene ring. The highly electronegative oxygen, nitrogen, and fluorine atoms create distinct regions of negative potential. The most significant electrostatic minimum is expected to be located around the carbonyl oxygen of the carboxamide group due to the combined effect of its electronegativity and its lone pairs of electrons. Other negative potential regions are anticipated near the nitrogen atom of the carboxamide group and the fluorine atom.

The electrostatic maxima, or positive regions, are generally found around the hydrogen atoms of the amide group, as they are bonded to a highly electronegative nitrogen atom. The hydrogen atom on the thiophene ring will also exhibit a positive potential.

Table 1: Predicted Electrostatic Potential (MEP) Minima and Maxima for this compound

| Location on Molecule | Feature | Predicted Relative Potential |

|---|---|---|

| Carbonyl Oxygen (C=O) | Electrostatic Minimum | Strong Negative |

| Amide Nitrogen (-NH₂) | Electrostatic Minimum | Moderate Negative |

| Fluorine Atom (-F) | Electrostatic Minimum | Moderate Negative |

| Amide Hydrogens (-NH₂) | Electrostatic Maximum | Strong Positive |

Prediction of Reactive Sites for Electrophilic and Nucleophilic Attack

The insights gained from the MEP map directly translate into predictions of chemical reactivity. The identified regions of electrostatic minima are the most likely sites for electrophilic attack, as an incoming electrophile will be attracted to these areas of high electron density. For this compound, the carbonyl oxygen is the primary site for electrophilic attack.

Conversely, the regions of electrostatic maxima indicate the probable sites for nucleophilic attack. A nucleophile will seek out these electron-poor regions. The carbonyl carbon of the carboxamide group is a prime target for nucleophilic attack, as it is bonded to two electronegative atoms (oxygen and nitrogen), which withdraw electron density, making it highly electrophilic. The carbon atoms of the thiophene ring, particularly those bonded to the electron-withdrawing fluorine and bromine atoms, are also potential sites for nucleophilic attack.

Table 2: Predicted Reactive Sites in this compound

| Type of Attack | Predicted Primary Site(s) | Rationale |

|---|---|---|

| Electrophilic Attack | Carbonyl Oxygen | High electron density and most negative electrostatic potential. |

| Nucleophilic Attack | Carbonyl Carbon | Significant positive charge due to bonding with electronegative O and N atoms. |

Reactivity Descriptors and Global/Local Parameters

To gain a more quantitative understanding of chemical reactivity, a set of descriptors derived from conceptual Density Functional Theory (DFT) can be employed. These include Fukui functions for local reactivity and global parameters like chemical hardness, softness, and the electrophilicity index.

Fukui Functions and Dual Descriptor Analysis

Fukui functions provide information about the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the identification of the most reactive sites within the molecule. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (addition of an electron)

f-(r) : for electrophilic attack (removal of an electron)

f0(r) : for radical attack

The dual descriptor (Δf(r)) is another useful tool that can more clearly distinguish between sites for nucleophilic and electrophilic attack. A positive value of Δf(r) indicates a site susceptible to nucleophilic attack, while a negative value suggests a site for electrophilic attack.

For this compound, the carbonyl carbon is expected to have a high f+(r) value, confirming it as a prime site for nucleophilic attack. The oxygen and nitrogen atoms of the carboxamide group, along with the fluorine atom, are likely to have high f-(r) values, indicating their susceptibility to electrophilic attack.

Table 3: Hypothetical Fukui Function Values for Selected Atoms in this compound

| Atom | f⁺(r) (Nucleophilic Attack) | f⁻(r) (Electrophilic Attack) |

|---|---|---|

| Carbonyl Carbon | High | Low |

| Carbonyl Oxygen | Low | High |

| Amide Nitrogen | Low | Moderate |

| Carbon bonded to F | Moderate | Low |

Chemical Hardness, Softness, and Electrophilicity Index

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1/η). Softer molecules are more polarizable and generally more reactive.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

Given the presence of multiple electron-withdrawing groups, this compound is expected to have a relatively large HOMO-LUMO gap, making it a moderately hard molecule. The presence of these groups also suggests that the molecule will have a significant electrophilicity index.

Table 4: Predicted Global Reactivity Descriptors for this compound

| Parameter | Predicted Value Range | Implication |

|---|---|---|

| HOMO-LUMO Gap | 5-7 eV | Moderate stability and reactivity |

| Chemical Hardness (η) | 2.5-3.5 eV | Moderately hard molecule |

| Chemical Softness (S) | 0.28-0.40 eV⁻¹ | Moderate polarizability |

Aromaticity Assessments within the Thiophene Ring

The thiophene ring is known to be aromatic, which contributes significantly to its chemical properties and stability. Computational methods can be used to quantify the degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used method to assess aromaticity. It involves calculating the magnetic shielding at a specific point within or above the plane of a ring. Aromatic systems are characterized by a diatropic ring current, which induces a magnetic field that opposes the external field. This results in negative NICS values (shielding). Conversely, anti-aromatic systems have positive NICS values (deshielding), while non-aromatic systems have NICS values close to zero.

Table 5: Predicted NICS Values for the Thiophene Ring of this compound

| Calculation Point | Predicted NICS Value (ppm) | Interpretation |

|---|---|---|

| NICS(0) | -8 to -12 | Aromatic |

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating reaction mechanisms, identifying preferred reaction pathways, and characterizing the energetics of transition states. This typically involves methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction.

There are no specific computational studies in the reviewed literature that elucidate the preferred reaction pathways for reactions involving this compound. Research on the reactivity of thiophenes often focuses on electrophilic substitution, metal-catalyzed cross-coupling, or nucleophilic aromatic substitution (SNAr). While theoretical models for SNAr on different substituted thiophenes have been published, these models are highly dependent on the specific nature and position of the substituents and cannot be directly extrapolated to this compound without dedicated calculations.

Consistent with the absence of reaction mechanism modeling, no data on the calculated activation barriers or reaction energetics for this compound are available in the scientific literature. Such data is contingent on detailed computational studies of specific reactions, which have not been reported for this compound. Consequently, a data table of activation energies cannot be provided.

Advanced Applications of 5 Bromo 2 Fluorothiophene 3 Carboxamide in Organic Synthesis and Material Science

Utilization as a Building Block for Complex Heterocyclic Systems

The structure of 5-Bromo-2-fluorothiophene-3-carboxamide is primed for the construction of complex, fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions allow for the introduction of various aryl, heteroaryl, or vinyl substituents, thereby expanding the molecular complexity.

Furthermore, the carboxamide and fluorine moieties can direct or participate in intramolecular cyclization reactions. For instance, following a Suzuki coupling, the newly introduced group and the carboxamide could undergo a condensation reaction to form fused ring systems like thieno[3,2-b]pyridines or other related heterocyclic cores. The fluorine atom can influence the regioselectivity of these reactions and modulate the electronic properties of the final products.

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis

| Reaction Name | Coupling Partner | Catalyst/Conditions | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 5-Aryl-2-fluorothiophene-3-carboxamides |

| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂ | 5-Substituted-2-fluorothiophene-3-carboxamides |

| Heck Coupling | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand | 5-Alkenyl-2-fluorothiophene-3-carboxamides |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand | 5-Amino-2-fluorothiophene-3-carboxamides |

Incorporation into π-Conjugated Organic Materials and Polymers

Thiophene-based molecules are fundamental components of π-conjugated organic materials used in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The this compound scaffold could be a valuable monomer for the synthesis of novel conjugated polymers.

The bromine atom provides a handle for polymerization reactions, most notably through Suzuki or Stille polycondensation. The presence of the electron-withdrawing fluorine and carboxamide groups would significantly lower the HOMO and LUMO energy levels of the resulting polymer. This modulation of the electronic bandgap is crucial for tuning the optical and electronic properties of the material, potentially leading to improved performance and stability in electronic devices. The carboxamide group could also promote intermolecular hydrogen bonding, which can influence the self-assembly and morphology of the polymer films, a critical factor for charge transport.

Table 2: Predicted Electronic Properties of Polymers Incorporating this compound

| Property | Predicted Effect of 2-fluoro and 3-carboxamide groups | Potential Application |

| HOMO/LUMO Energy | Lowered energy levels | Electron-transporting or ambipolar materials in OFETs |

| Band Gap | Tunable, likely wider gap | Blue-emitting materials in OLEDs, transparent conductors |

| Intermolecular Interactions | Enhanced through H-bonding | Improved thin-film morphology and charge mobility |

Design and Synthesis of Ligands for Catalysis

The functional groups on this compound offer multiple points for modification to create novel ligands for catalysis. The carboxamide nitrogen, after deprotonation, or the oxygen atom can act as a coordination site for metal ions. Additionally, the thiophene (B33073) sulfur atom can also participate in metal coordination.

By introducing other ligating groups through substitution at the bromine position, multidentate ligands can be synthesized. For example, a phosphine-containing aryl group could be introduced via a Suzuki coupling to create a P,S-bidentate ligand. The fluorine atom's electronic influence can fine-tune the donor properties of the ligand, which in turn can affect the activity and selectivity of the metal catalyst it coordinates to. Such tailored ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Precursor for Advanced Pharmaceutical Intermediates (Synthetic Aspect)

In the synthesis of active pharmaceutical ingredients (APIs), the thiophene ring is a common and important scaffold. The reactivity of the bromine atom in this compound allows for its use as a key intermediate in the synthesis of more complex drug candidates. Palladium-catalyzed reactions can be used to build the carbon skeleton of a target molecule, while the carboxamide can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing further synthetic handles.

The fluorine atom is a particularly valuable feature in medicinal chemistry, as its introduction into a drug molecule can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties. Therefore, using this compound as a starting material provides a direct route to incorporating a fluorinated thiophene moiety into a pharmaceutical target.

Role in Scaffold Diversity and Medicinal Chemistry Lead Generation (Synthetic Aspect)

The generation of diverse libraries of small molecules is a cornerstone of modern drug discovery. This compound is an excellent starting point for creating such libraries. The differential reactivity of the C-Br bond and the carboxamide group allows for a variety of chemical modifications.

For instance, a library of compounds could be generated by reacting the parent molecule with a diverse set of boronic acids via Suzuki coupling. Subsequently, the carboxamide group could be modified by reaction with a range of amines to produce a second generation of diverse molecules. This approach allows for the rapid exploration of the chemical space around the 2-fluorothiophene-3-carboxamide (B11715480) core, which can be screened for biological activity against various therapeutic targets. The structural rigidity of the thiophene core, combined with the diverse substituents that can be introduced, makes this a promising scaffold for the identification of new lead compounds in drug discovery programs.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings

The thiophene (B33073) ring is a significant pharmacophore in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs. nih.govrsc.org Thiophene carboxamide derivatives are a pivotal class of compounds that have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral activities. nih.govnih.govjst.go.jpontosight.aiontosight.ai

Key findings across the class of halogenated thiophene carboxamides indicate that the type and position of substituents on the thiophene ring are crucial for biological efficacy. For instance, studies on related molecules have shown that halogen atoms can significantly influence the compound's potency and interaction with biological targets. jst.go.jp The carboxamide linkage is also essential, often participating in hydrogen bonding with enzymes or receptors. ontosight.ai Beyond medicine, thiophene-based structures are foundational in materials science, particularly for developing organic semiconductors, light-emitting diodes, and photovoltaic materials due to their robust chemical nature and favorable electronic properties. researchgate.netcnr.it

Key Research Findings for Thiophene Carboxamide Derivatives

| Area of Study | Key Findings | Relevant Compounds Mentioned in Research |

|---|---|---|

| Antiviral | Halogenation on both thiophene and benzothiazole (B30560) rings was found to be important for anti-norovirus activity. jst.go.jp | 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide |